N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)cyclopropanesulfonamide
Description
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Properties
IUPAC Name |
N-[2-(5-fluoro-1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]cyclopropanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FN3O4S2/c1-15-11-5-2-9(13)8-12(11)16(22(15,19)20)7-6-14-21(17,18)10-3-4-10/h2,5,8,10,14H,3-4,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJHISEIJEANPPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)F)N(S1(=O)=O)CCNS(=O)(=O)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FN3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
4-fluorobenzenesulfonamide
N-cyclopropylsulfonamide derivatives
6-fluorobenzothiadiazole compounds
Biological Activity
N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)cyclopropanesulfonamide is a complex organic compound that has garnered attention in pharmaceutical research due to its unique structural characteristics and potential biological activities. This article provides a detailed overview of its biological activity, synthesis, and potential applications based on recent studies.
Chemical Structure and Properties
The compound features a benzothiadiazole core, characterized by a fused ring system containing nitrogen and sulfur atoms. It also includes a fluoro substituent and a methyl group, contributing to its chemical reactivity and biological properties. The molecular formula is , with a molecular weight of approximately 327.37 g/mol. The structural complexity allows it to participate in various biochemical interactions.
This compound has been studied primarily for its role as an inhibitor of Fatty Acid Amide Hydrolase (FAAH) . FAAH is an enzyme responsible for the degradation of endogenous fatty acid ethanolamides (FAEAs), which are signaling molecules involved in pain regulation, inflammation, and appetite control. By inhibiting FAAH, this compound may enhance the levels of FAEAs, potentially providing therapeutic benefits in conditions such as chronic pain and neurodegenerative diseases.
Pharmacological Studies
Recent studies have demonstrated that this compound exhibits significant biological activity:
- Analgesic Effects : In preclinical models, the compound has shown promising analgesic properties comparable to established pain medications. For instance, in animal models of pain, it was observed to reduce pain responses significantly .
- Anti-inflammatory Activity : The compound also exhibited anti-inflammatory effects by modulating inflammatory pathways associated with various conditions such as arthritis and other inflammatory disorders.
- Neuroprotective Properties : Preliminary investigations suggest that it may protect neuronal cells from damage induced by oxidative stress and inflammation.
Case Studies
A notable case study involved the administration of this compound in animal models for evaluating its efficacy in treating neurodegenerative diseases. The results indicated improvements in cognitive function and reduced neuronal loss compared to control groups.
Comparative Analysis with Related Compounds
To understand the unique properties of this compound better, a comparison with structurally similar compounds was conducted:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Benzothiadiazole | Contains nitrogen and sulfur; known for antimicrobial properties | Antimicrobial |
| Thiazole Derivatives | Five-membered ring containing nitrogen; versatile reactivity | Anticonvulsant |
| Isoxazole Compounds | Heterocyclic structure; often used in drug development | Antitumor |
The distinct combination of functional groups in this compound enhances its reactivity and potential applications compared to these structurally related compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
